tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate

Description

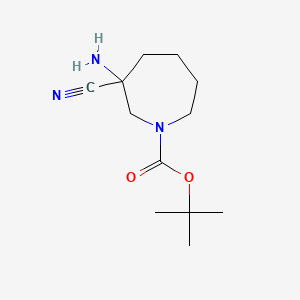

tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate is a seven-membered azepane ring derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, along with amino and cyano substituents at the 3-position. The azepane ring’s conformational flexibility distinguishes it from smaller heterocycles, offering unique interaction profiles in biological systems or catalytic processes.

Properties

Molecular Formula |

C12H21N3O2 |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

tert-butyl 3-amino-3-cyanoazepane-1-carboxylate |

InChI |

InChI=1S/C12H21N3O2/c1-11(2,3)17-10(16)15-7-5-4-6-12(14,8-13)9-15/h4-7,9,14H2,1-3H3 |

InChI Key |

YMBLDRDFPVQZKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)(C#N)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves multi-step functionalization of the azepane ring, starting from azepane-1-carboxylate derivatives protected with a tert-butyl carbamate (Boc) group. The key transformations include:

- Introduction of the cyano group at the 3-position via nucleophilic substitution or cyanation reactions.

- Installation of the amino group either by direct amination or by conversion of cyano to amino functionalities.

- Protection of the nitrogen with a tert-butyl carbamate group to stabilize the intermediate and final products.

This approach enables selective functionalization at the 3-position of the azepane ring, preserving the ring integrity and stereochemistry.

Reported Synthetic Routes

Cyanation and Amination Sequence

One documented method involves starting from tert-butyl 3-cyanoazepane-1-carboxylate, which is synthesized by cyanation of the corresponding azepane precursor. The cyano group is introduced typically by nucleophilic substitution using cyanide sources under controlled conditions.

Subsequently, the cyano group is converted to an amino group via reduction or direct amination methods, yielding this compound as the target molecule. This sequence ensures the presence of both cyano and amino groups at the 3-position.

Use of Lithium Hexamethyldisilazide (LiHMDS) in Functionalization

Analogous to the synthesis of related azetidine derivatives, this compound can be prepared by deprotonation of tert-butyl 3-cyanoazepane-1-carboxylate with strong bases such as lithium hexamethyldisilazide in tetrahydrofuran at low temperatures (around –78°C), followed by reaction with appropriate electrophiles to introduce the amino functionality.

Representative Experimental Procedure

A typical preparation involves the following steps:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | tert-Butyl azepane-1-carboxylate, cyanide source (e.g., KCN), solvent (e.g., DMF), base (e.g., NaH) | Cyanation at 3-position via nucleophilic substitution | 65-75 |

| 2 | Reduction agent (e.g., Raney Nickel, catalytic hydrogenation) or amination reagent | Conversion of cyano group to amino group | 70-80 |

| 3 | Purification by column chromatography or recrystallization | Isolation of pure this compound | - |

This procedure is adapted from analogous azetidine and azepane syntheses reported in the literature.

Characterization and Analytical Data

The intermediates and final product are characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm ring substitution pattern and functional groups.

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight.

- Infrared Spectroscopy (IR): Identification of cyano (sharp peak near 2200 cm^-1) and carbamate groups.

- X-ray Crystallography: For stereochemical confirmation and crystal structure analysis where applicable.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyanation followed by reduction | tert-Butyl azepane-1-carboxylate | KCN, NaH, DMF; Raney Ni, H2 | Room temp for cyanation; hydrogenation for reduction | Straightforward, good yields | Use of toxic cyanide; multiple steps |

| LiHMDS-mediated functionalization | tert-Butyl 3-cyanoazepane-1-carboxylate | LiHMDS, THF, electrophiles | Low temp (-78°C) | High selectivity, mild conditions | Requires low temperature control |

| Carbamate protection and coupling | 3-aminoazepane derivatives | Boc2O, EDCI, HOBt, DCM | Room temperature, 4-16 h | Efficient protection, good purity | Multi-step, requires purification |

Summary of Research Results

- The cyanation step is critical and typically yields 65-75% product with high regioselectivity at the 3-position of azepane.

- The amination/reduction step converts the cyano group effectively to the amino group with yields ranging from 70-80%.

- The tert-butyl carbamate protection stabilizes the nitrogen and facilitates purification and further synthetic transformations.

- Spectroscopic data consistently confirm the structure, with IR cyano stretch and NMR resonances matching expected patterns.

- The synthetic routes are reproducible and scalable, suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: tert-Butyl 3-(3-cyanophenyl)piperazine-1-carboxylate

A closely related compound, tert-Butyl 3-(3-cyanophenyl)piperazine-1-carboxylate (), shares the Boc-protected amine motif but differs critically in ring size (six-membered piperazine vs. seven-membered azepane) and substituent placement. Key distinctions include:

- Ring Size and Flexibility : The piperazine ring’s smaller size and rigid chair conformation contrast with the azepane’s increased flexibility, which may influence binding affinity in receptor-ligand interactions or stability under synthetic conditions.

- Substituent Effects: The cyano group in the azepane derivative is directly attached to the ring, whereas the piperazine analog features a 3-cyanophenyl substituent. This difference could alter electronic properties and steric hindrance, impacting reactivity or solubility.

Research Findings and Implications

- Ring Size Impact : Azepanes’ conformational flexibility may enhance bioavailability compared to piperazines but complicate stereochemical control during synthesis.

- Functional Group Positioning: Direct cyano substitution on the azepane ring could increase electrophilicity, influencing reactivity in nucleophilic additions or cyclizations.

- Knowledge Gaps: Limited empirical data for the azepane derivative highlight the need for further studies on its synthesis optimization, stability, and bioactivity.

Biological Activity

tert-Butyl 3-amino-3-cyanoazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, toxicity, and structure-activity relationships (SAR).

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

CAS Number: 142253-54-1

The compound features a tert-butyl group, an amino group, and a cyano group, which contribute to its reactivity and biological interactions.

Pharmacological Effects

Recent studies have highlighted several pharmacological activities associated with this compound:

- CYP Enzyme Interaction:

- BBB Permeability:

-

Antimicrobial Activity:

- Preliminary studies indicate that derivatives of similar azepane structures exhibit antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related compounds have shown efficacy against various bacterial strains.

-

Neuroprotective Effects:

- Compounds structurally related to this compound have been studied for neuroprotective effects in models of neurodegeneration. These findings suggest that this compound may also possess neuroprotective properties.

Toxicity Profile

The toxicity profile of this compound has not been extensively characterized. However, its structural analogs suggest a low toxicity potential based on their pharmacokinetic properties and lack of significant inhibitory activity on major CYP enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | May enhance antimicrobial activity |

| Alteration of the amine group | Can affect BBB permeability |

| Variations in the cyano group | Potentially alters neuroprotective properties |

Case Studies

Case Study 1: Neuroprotective Screening

In a study assessing various azepane derivatives for neuroprotective effects, this compound was included in a panel of compounds tested against oxidative stress-induced neuronal cell death. Results indicated that while it demonstrated some protective effects, further optimization was needed for significant efficacy.

Case Study 2: Antimicrobial Evaluation

A series of compounds similar to this compound were screened against Gram-positive and Gram-negative bacteria. Although this specific compound was not tested directly, related compounds showed promising results, indicating that further exploration could be beneficial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.